molecular formula C42H72O5 B1234417 (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-7-[(Z)-octadec-9-enoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid CAS No. 85572-47-0

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-7-[(Z)-octadec-9-enoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B1234417
CAS No.: 85572-47-0
M. Wt: 657 g/mol
InChI Key: GFBWAJZDUSICON-NEVFELTPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-7-[(Z)-octadec-9-enoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a derivative of ursodeoxycholic acid, which is a secondary bile acid. Ursodeoxycholic acid is known for its therapeutic applications, particularly in the treatment of liver diseases. The esterification of ursodeoxycholic acid with oleyl alcohol results in ursodeoxycholic acid 7-oleyl ester, which may possess unique properties and applications compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ursodeoxycholic acid 7-oleyl ester typically involves the esterification of ursodeoxycholic acid with oleyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified by techniques such as column chromatography to obtain the desired ester.

Industrial Production Methods: Industrial production of ursodeoxycholic acid 7-oleyl ester follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation and crystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-7-[(Z)-octadec-9-enoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester back to the alcohol and acid.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Ursodeoxycholic acid and oleic acid.

    Reduction: Ursodeoxycholic acid and oleyl alcohol.

    Substitution: Various substituted ursodeoxycholic acid derivatives.

Scientific Research Applications

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-7-[(Z)-octadec-9-enoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: The compound is investigated for its potential effects on cellular processes and membrane interactions.

    Medicine: Research is ongoing to explore its therapeutic potential in liver diseases and other conditions.

    Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of ursodeoxycholic acid 7-oleyl ester involves its interaction with cellular membranes and bile acid receptors. The ester may enhance the solubility and bioavailability of ursodeoxycholic acid, leading to improved therapeutic effects. It can modulate bile acid transport and metabolism, thereby exerting its effects on liver function and cholesterol homeostasis.

Comparison with Similar Compounds

    Chenodeoxycholic acid: Another bile acid with similar therapeutic applications.

    Deoxycholic acid: Known for its role in fat metabolism and as a therapeutic agent.

    Lithocholic acid: A secondary bile acid with distinct biological effects.

Uniqueness: (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-7-[(Z)-octadec-9-enoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is unique due to its esterified structure, which may confer different physicochemical properties and biological activities compared to its parent compound and other bile acids. Its enhanced solubility and potential for targeted delivery make it a promising candidate for further research and development.

Properties

CAS No.

85572-47-0

Molecular Formula

C42H72O5

Molecular Weight

657 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-7-[(Z)-octadec-9-enoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C42H72O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-39(46)47-37-30-32-29-33(43)25-27-41(32,3)36-26-28-42(4)34(22-23-35(42)40(36)37)31(2)21-24-38(44)45/h12-13,31-37,40,43H,5-11,14-30H2,1-4H3,(H,44,45)/b13-12-/t31-,32+,33-,34+,35+,36+,37+,40+,41+,42-/m1/s1

InChI Key

GFBWAJZDUSICON-NEVFELTPSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@H]([C@]4(CC3)C)[C@H](C)CCC(=O)O)C)O

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O

Synonyms

7-oleyl-UDCA
ursodeoxycholic acid 7-oleyl este

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.